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Compound of Interest

Compound Name: Panadoxine P

Cat. No.: B560537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic comparison of Pyridoxine Cyclic Phosphate and its broader

class of related compounds, primarily focusing on the clinical applications of Pyridoxine

(Vitamin B6). Due to a lack of extensive clinical trials specifically on Pyridoxine Cyclic

Phosphate as a therapeutic agent, this review centers on the well-documented clinical

evidence for Pyridoxine in treating antipsychotic-induced akathisia (AIA), and separately

discusses the topical applications of a Pyridoxine Cyclic Phosphate derivative in skincare.

Part 1: Pyridoxine (Vitamin B6) for the Treatment of
Antipsychotic-Induced Akathisia (AIA)
A recent systematic review and network meta-analysis has provided robust evidence for the

efficacy of Vitamin B6 in managing AIA, a common and distressing side effect of antipsychotic

medications.[1][2] This section compares Vitamin B6 with other pharmacological agents

evaluated in the meta-analysis.

Data Presentation: Efficacy of Treatments for
Antipsychotic-Induced Akathisia
The following table summarizes the quantitative data from a network meta-analysis of 15

randomized clinical trials involving 492 participants.[1] The efficacy is presented as the
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standardized mean difference (SMD) compared to placebo, where a more negative value

indicates greater improvement in akathisia scores.

Treatment Dosage Duration
Standardized Mean
Difference (SMD)
[95% CI]

Mirtazapine 15 mg/day ≥5 days -1.20 [-1.83 to -0.58]

Biperiden 6 mg/day ≥14 days -1.01 [-1.69 to -0.34]

Vitamin B6 600-1200 mg/day ≥5 days -0.92 [-1.57 to -0.26]

Trazodone 50 mg/day ≥5 days -0.84 [-1.54 to -0.14]

Mianserin 15 mg/day ≥5 days -0.81 [-1.44 to -0.19]

Propranolol 20 mg/day ≥6 days -0.78 [-1.35 to -0.22]

Cyproheptadine 16 mg/day -
Not significantly

different from placebo

Clonazepam 0.5-2.5 mg/day -
Not significantly

different from placebo

Zolmitriptan 7.5 mg/day -
Not significantly

different from placebo

Valproate 1700 mg/day -
Not significantly

different from placebo

Source: JAMA Network Open, 2024.[1]

Key Findings:

Mirtazapine, biperiden, and Vitamin B6 were associated with the greatest efficacy in treating

AIA.[1]

Vitamin B6 was noted as having the best efficacy and tolerability profile.[1][3][4]

Trazodone, mianserin, and propranolol were also found to be effective alternatives.[1]
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Experimental Protocols: Key Clinical Trials
The meta-analysis included several double-blind, randomized clinical trials. The general

methodology for these trials is outlined below.

General Trial Design for Antipsychotic-Induced Akathisia Studies:

Participants: Patients diagnosed with schizophrenia or other psychotic disorders who

developed akathisia after treatment with antipsychotic medication.

Inclusion Criteria: Fulfillment of diagnostic criteria for akathisia, often measured using a

validated scale such as the Barnes Akathisia Rating Scale (BARS).

Intervention: Administration of the investigational drug (e.g., Vitamin B6, mirtazapine,

propranolol) or placebo.

Outcome Measures: The primary outcome was the change in akathisia severity from

baseline to the end of the study period, as measured by the BARS.

Data Analysis: Standardized mean differences (SMDs) were calculated to compare the

efficacy of active treatments with placebo.

Example Protocol: Vitamin B6 vs. Propranolol for AIA

A pilot comparative double-blind study provides a specific example of the experimental

protocol.[5][6]

Objective: To evaluate the effect of Vitamin B6 versus propranolol on antipsychotic-induced

akathisia.[5]

Study Design: A comparative, double-blind, randomized trial.[5]

Participants: 66 adult patients with a diagnosis of antipsychotic-induced akathisia.[6]

Intervention Groups:

Vitamin B6 300 mg twice daily (600 mg/day)
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Vitamin B6 600 mg twice daily (1200 mg/day)

Propranolol 20 mg twice daily (40 mg/day)[6]

Duration: 5 days.[6]

Assessment: The severity of akathisia was assessed using the Barnes Akathisia Rating

Scale (BARS) at baseline and at the end of the trial.

Results: The study found no significant difference in the reduction of BARS scores among

the three groups, indicating that Vitamin B6 attenuated AIA symptoms to a similar extent as

propranolol.[5][6]

Part 2: Pyridoxine Cyclic Phosphate (Panadoxine P)
in Skincare
A derivative of Vitamin B6, Pyridoxine Cyclic Phosphate (marketed as Panadoxine P), has

been investigated for its applications in skincare. The available data comes from in-vitro studies

and clinical trials focused on its effects on skin health and appearance.[7]

Data Presentation: In-Vitro and Clinical Efficacy of
Panadoxine P

Parameter Method Result

Sebum Control
In-vitro (5α-reductase activity

inhibition)

Inhibition of 5α-reductase

activity

Pore Size Reduction Clinical
55% reduction in facial pore

size

Shine Control Clinical 56% reduction in facial shine

Anti-Inflammatory
In-vitro (UV-induced IL-6 and

IL-8)
Reduction of IL-6 and IL-8

Moisture Retention
In-vitro (Water holding

capacity)

Same as equal amounts of

glycerin
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Source: Daiichi Fine Chemical Co., Ltd. product information.[7]

Experimental Protocols: Skincare Studies
In-Vitro Study of 5α-Reductase Inhibition:

Objective: To assess the ability of Panadoxine P to inhibit the activity of 5α-reductase, an

enzyme involved in sebum production.

Methodology: A cell-free enzymatic assay would typically be used, where the substrate (e.g.,

testosterone) and the enzyme (5α-reductase) are incubated with and without Panadoxine P.

The conversion of the substrate to its product (dihydrotestosterone) is then measured, often

using techniques like HPLC or radioimmunoassay. A reduction in product formation in the

presence of Panadoxine P indicates inhibition.

Clinical Trial for Pore Size and Shine Reduction:

Objective: To evaluate the efficacy of a topical formulation containing Panadoxine P in

reducing facial pore size and shine.

Study Design: A clinical trial involving human subjects with oily skin and visible pores.

Methodology:

Participants: A cohort of individuals with self-perceived or clinically graded oily skin and

enlarged pores.

Intervention: Twice-daily application of a skincare product containing Panadoxine P over a

specified period (e.g., 4-8 weeks).

Assessments:

Pore Size: Measured using image analysis software on high-resolution photographs of

the skin taken at baseline and at the end of the study.

Shine: Quantified using a sebumeter or through image analysis of polarized

photographs to measure specular reflection.
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Data Analysis: Comparison of the mean change in pore size and shine from baseline to

the end of the study.

Mandatory Visualization
Signaling Pathways and Metabolic Conversion
The therapeutic and biological effects of pyridoxine and its derivatives are rooted in their

conversion to the active coenzyme form, Pyridoxal 5'-Phosphate (PLP), and their subsequent

involvement in numerous metabolic pathways.
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Caption: Metabolic conversion of dietary Vitamin B6 forms to the active coenzyme PLP and its

key functions.

Experimental Workflow: Clinical Trial for Antipsychotic-
Induced Akathisia
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The following diagram illustrates a typical workflow for a randomized controlled trial

investigating treatments for AIA.
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Baseline & Randomization

Intervention Phase

Follow-up & Analysis

Patients on Antipsychotics

Inclusion Criteria:
- Diagnosis of AIA

- BARS score > threshold
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- Other movement disorders

- Contraindications to study drugs
Informed Consent

Baseline Assessment
(BARS, vitals, etc.)

Randomization
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Vitamin B6

Group B:
Alternative (e.g., Propranolol)

Group C:
Placebo

Follow-up Assessments
(e.g., Day 5, Day 14)

Data Analysis
(Compare change in BARS scores)

Results & Conclusion
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Click to download full resolution via product page

Caption: A generalized workflow for a double-blind, randomized controlled trial of AIA

treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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